molecular formula C17H13NO2 B14230913 3-Hydroxy-1-phenyl-3-propadienyl-1,3-dihydro-2H-indol-2-one CAS No. 651007-48-6

3-Hydroxy-1-phenyl-3-propadienyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14230913
CAS No.: 651007-48-6
M. Wt: 263.29 g/mol
InChI Key: PCVNQAZRLFCPDP-UHFFFAOYSA-N
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Description

3-Hydroxy-1-phenyl-3-propadienyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-phenyl-3-propadienyl-1,3-dihydro-2H-indol-2-one typically involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions, followed by a series of steps to introduce the propadienyl group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve the use of more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-phenyl-3-propadienyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-phenyl-3-propadienyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-phenyl-3-propadienyl-1,3-dihydro-2H-indol-2-one is unique due to its propadienyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

651007-48-6

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C17H13NO2/c1-2-12-17(20)14-10-6-7-11-15(14)18(16(17)19)13-8-4-3-5-9-13/h3-12,20H,1H2

InChI Key

PCVNQAZRLFCPDP-UHFFFAOYSA-N

Canonical SMILES

C=C=CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O

Origin of Product

United States

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